![molecular formula C12H11ClN2OS B14199507 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine CAS No. 837396-32-4](/img/structure/B14199507.png)
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a chloro group at the third position and a 4-(ethanesulfinyl)phenyl group at the sixth position. Pyridazine derivatives are known for their wide range of pharmacological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound.
Introduction of the Chloro Group: Chlorination of the pyridazine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the 4-(ethanesulfinyl)phenyl Group: This step involves a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the 4-(ethanesulfinyl)phenyl group is reacted with the chlorinated pyridazine in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to an ethanesulfonyl group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed
Oxidation: 3-Chloro-6-[4-(ethanesulfonyl)phenyl]pyridazine.
Reduction: 3-Hydro-6-[4-(ethanesulfinyl)phenyl]pyridazine.
Substitution: 3-Amino-6-[4-(ethanesulfinyl)phenyl]pyridazine, 3-Thio-6-[4-(ethanesulfinyl)phenyl]pyridazine.
Aplicaciones Científicas De Investigación
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethanesulfinyl groups contribute to its binding affinity and selectivity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-6-phenylpyridazine: Lacks the ethanesulfinyl group, resulting in different chemical and biological properties.
6-[4-(Ethanesulfinyl)phenyl]pyridazine: Lacks the chloro group, affecting its reactivity and applications.
3-Chloro-6-[4-(methylsulfinyl)phenyl]pyridazine: Contains a methylsulfinyl group instead of an ethanesulfinyl group, leading to variations in its chemical behavior.
Uniqueness
3-Chloro-6-[4-(ethanesulfinyl)phenyl]pyridazine is unique due to the presence of both the chloro and ethanesulfinyl groups, which confer distinct chemical reactivity and biological activity. These functional groups enhance its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
837396-32-4 |
|---|---|
Fórmula molecular |
C12H11ClN2OS |
Peso molecular |
266.75 g/mol |
Nombre IUPAC |
3-chloro-6-(4-ethylsulfinylphenyl)pyridazine |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-17(16)10-5-3-9(4-6-10)11-7-8-12(13)15-14-11/h3-8H,2H2,1H3 |
Clave InChI |
RRRUMKDAHTZIJF-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethoxy-2-fluoro-4-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14199437.png)
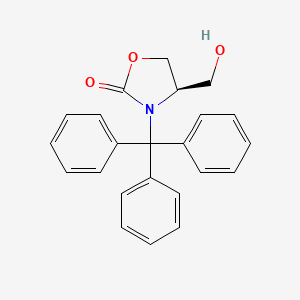
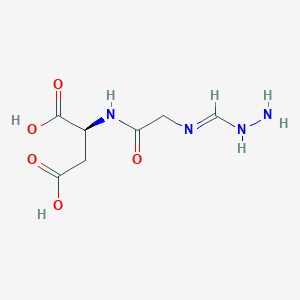
![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14199485.png)
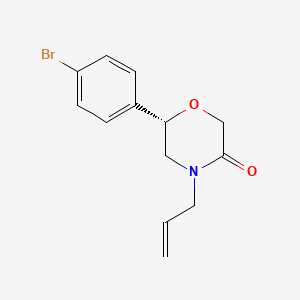

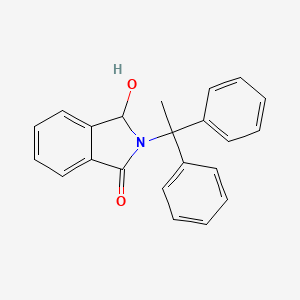
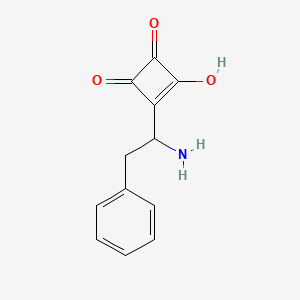
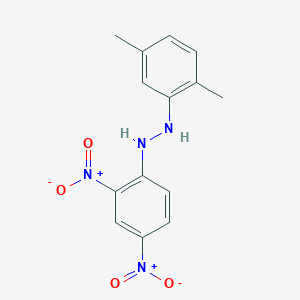
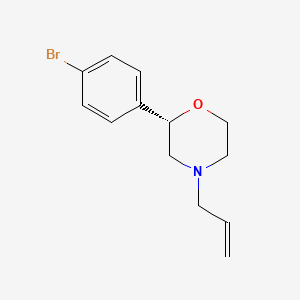
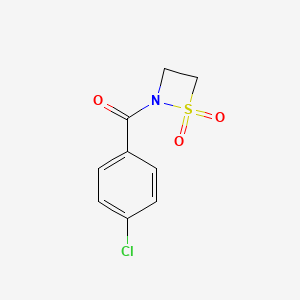
![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)
